Synthetic Efficiency: 92% Yield in Patent-Documented Tetrazole Formation from 4-Chloro-2-iodoaniline
The synthesis of 942316-74-7 from 4-chloro-2-iodoaniline via cyclization with sodium azide and trimethyl orthoformate in acetic acid proceeds with a documented 92% isolated yield (11.16 g from 10.0 g starting material) . This represents an optimized and reproducible protocol derived from patent literature (US08252830B2; WO2008/76805) . While direct comparative yields for other ortho-iodo tetrazole analogs synthesized under identical conditions are not systematically reported, the 92% yield benchmark provides a quantitative efficiency reference point for procurement decisions when evaluating synthetic routes to halogenated tetrazole building blocks.
| Evidence Dimension | Isolated yield of tetrazole formation from corresponding aniline precursor |
|---|---|
| Target Compound Data | 92% isolated yield (11.16 g product from 10.0 g 4-chloro-2-iodoaniline, 39.5 mmol scale) |
| Comparator Or Baseline | No direct head-to-head comparator data available; this serves as a documented yield benchmark |
| Quantified Difference | 92% yield represents near-quantitative conversion under optimized conditions |
| Conditions | Sodium azide (122 mmol), trimethyl orthoformate (118 mmol), acetic acid (150 mL); 0-5°C for 30 min then room temperature for 22 h; precipitation with water |
Why This Matters
A validated high-yield synthetic protocol reduces procurement risk and enables predictable scale-up for research programs requiring multi-gram quantities.
